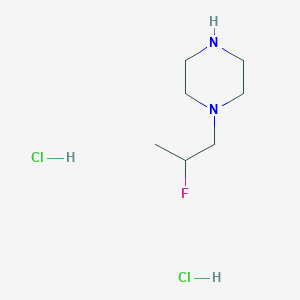

1-(2-Fluoropropil)piperazina; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluoropropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2 and a molecular weight of 219.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Aplicaciones Científicas De Investigación

1-(2-Fluoropropyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

Industry: The compound is used in the production of various chemical products and intermediates.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.

Análisis Bioquímico

Biochemical Properties

Piperazine derivatives are known to interact with a variety of enzymes and proteins

Cellular Effects

Piperazine derivatives are known to have effects on cell function, including impacts on cell signaling pathways and gene expression

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Piperazine derivatives are known to have dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Piperazine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Métodos De Preparación

The synthesis of 1-(2-Fluoropropyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring.

For industrial production, the process may involve the use of high-temperature cyclization reactions and the treatment of reaction mixtures with appropriate solvents to obtain the desired product with high purity .

Análisis De Reacciones Químicas

1-(2-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases, acids, and solvents like methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

1-(2-Fluoropropyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:

Trimetazidine: Used in the treatment of angina pectoris, it has a different substitution pattern on the piperazine ring.

Aripiprazole: An antipsychotic drug with a different set of substituents on the piperazine ring.

The uniqueness of 1-(2-Fluoropropyl)piperazine dihydrochloride lies in its specific fluoropropyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Actividad Biológica

1-(2-Fluoropropyl)piperazine dihydrochloride (CAS No. 2411275-30-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluoropropyl group, which may influence its interaction with biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-(2-Fluoropropyl)piperazine dihydrochloride features a piperazine ring substituted with a fluoropropyl group. Its chemical structure can be depicted as follows:

The mechanism of action of 1-(2-Fluoropropyl)piperazine dihydrochloride is primarily through its interactions with neurotransmitter systems. Piperazine derivatives are known to modulate various receptors, including serotonin (5-HT) and dopamine receptors. The specific interactions can lead to alterations in neurotransmitter release and reuptake, influencing mood and cognitive functions.

Target Receptors

- Serotonin Receptors : The compound may act as an antagonist at certain serotonin receptor subtypes, potentially affecting mood regulation.

- Dopamine Receptors : It is hypothesized that 1-(2-Fluoropropyl)piperazine dihydrochloride may enhance dopamine signaling, which could have implications for disorders such as depression and schizophrenia.

Pharmacological Studies

Research indicates that 1-(2-Fluoropropyl)piperazine dihydrochloride exhibits various biological activities:

- CNS Effects : Studies suggest that this compound can influence dopamine and norepinephrine levels in the brain. For instance, administration at varying doses has shown dose-dependent effects on neurotransmitter turnover, particularly in regions like the caudate nucleus and hypothalamus .

- Behavioral Impact : In animal models, compounds similar to 1-(2-Fluoropropyl)piperazine dihydrochloride have demonstrated anxiolytic and antidepressant-like effects.

Case Studies

- Dopamine Turnover Study : A study investigated the effects of a related piperazine compound on dopamine turnover in rats. Results indicated that higher doses transiently increased dopamine levels before subsequent decreases were observed . This suggests a complex interaction with dopaminergic pathways.

- Behavioral Assessment : In behavioral assays, piperazine derivatives have been shown to reduce anxiety-like behaviors in rodent models, indicating potential therapeutic applications for anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Fluoropropyl)piperazine dihydrochloride, it is helpful to compare it with other piperazine derivatives:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| Rolipram | Phosphodiesterase IV inhibitor | Anti-depressant |

| Brexpiprazole | Partial agonist at serotonin receptors | Schizophrenia treatment |

| 1-(2-Isopropoxyethyl)piperazine | Dopamine receptor modulation | Potential anti-depressant |

Propiedades

IUPAC Name |

1-(2-fluoropropyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNNGOXXEOBJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.